molecular formula C11H22O2S B1196176 11-Mercaptoundecanoic acid CAS No. 71310-21-9

11-Mercaptoundecanoic acid

Cat. No.: B1196176
CAS No.: 71310-21-9
M. Wt: 218.36 g/mol
InChI Key: GWOLZNVIRIHJHB-UHFFFAOYSA-N
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Description

11-Mercaptoundecanoic acid is an organic compound with the molecular formula HS(CH₂)₁₀CO₂H. It is a thiol-containing fatty acid, characterized by a long alkane chain and a terminal carboxyl group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, particularly its ability to form self-assembled monolayers on metal surfaces .

Safety and Hazards

11-Mercaptoundecanoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

11-Mercaptoundecanoic acid has a certain surface activity and can be used as an emulsifier and surfactant raw material . It can also be used to prepare metal sulfide nanoparticles and synthesize organic sulfide compounds . Furthermore, it can be used as a catalyst in organic synthesis and a promoter in the rubber industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Mercaptoundecanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis. The reaction typically proceeds as follows :

    Reaction with Thiourea: 11-bromoundecanoic acid is reacted with thiourea in water under reflux conditions for about 3 hours.

    Hydrolysis: The resulting intermediate is then treated with sodium hydroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

11-Mercaptoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides (R-S-S-R)

    Reduction: Alcohols (R-CH₂OH)

    Substitution: Thioethers (R-S-R’)

Comparison with Similar Compounds

Similar Compounds

  • 6-Mercaptohexanoic acid
  • 3-Mercaptopropionic acid
  • 12-Mercaptododecanoic acid
  • 16-Mercaptohexadecanoic acid

Uniqueness

Compared to these similar compounds, 11-mercaptoundecanoic acid has a longer alkane chain, which provides greater flexibility and stability in forming self-assembled monolayers. This makes it particularly useful in applications requiring robust and durable surface modifications .

Properties

IUPAC Name

11-sulfanylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLZNVIRIHJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337585
Record name 11-Mercaptoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71310-21-9
Record name 11-Mercaptoundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71310-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Mercaptoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 200 g of 11-bromoundecanoic acid, 60 g of thiourea and 600 mL of absolute ethanol was stirred and heated at reflux for two hours. After heating was stopped a solution of 80 g of sodium hydroxide in 250 mL of water was then added dropwise. The mixture was held overnight and then heated at reflux for three hours. After cooling to room temperature a solid precipitated from solution. The reaction mixture was poured into a mixture of ice and 200 g of concentrated hydrochloric acid. The solids were filtered from solution then slurried with ice water, isolated by filtration and washed twice. The off-white solid was stored in a crystallizing dish for one week, then dried under vacuum (~1 mm of Hg) at about 45° C. The product was distilled under vacuum (~1 mm of Hg at ~160° C.). NMR analysis indicated the desired product was obtained. The distilled product weighed 74.7 g representing 45.46% yield based upon the weight of starting 11-bromoundecanoic acid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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